![molecular formula C10H19FN2O2Sn2 B14467663 5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine CAS No. 66084-62-6](/img/structure/B14467663.png)
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H19FN2O2Sn2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of fluorine and trimethylstannyl groups attached to the pyrimidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine typically involves the reaction of 5-fluoropyrimidine with trimethyltin hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoropyrimidine+2(CH3)3SnOH→this compound+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the stannyl groups.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens or organometallic compounds are used under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of other organotin compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive stannyl groups. These groups can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The fluorine atom also contributes to the compound’s reactivity by influencing the electronic properties of the pyrimidine ring.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
5-Fluoropyrimidine: The parent compound without the stannyl groups.
2,4-Bis[(trimethylstannyl)oxy]pyrimidine: Lacks the fluorine atom.
Uniqueness
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine is unique due to the combination of fluorine and trimethylstannyl groups, which impart distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry, particularly in the formation of complex molecules through cross-coupling reactions.
Properties
CAS No. |
66084-62-6 |
|---|---|
Molecular Formula |
C10H19FN2O2Sn2 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
(5-fluoro-2-trimethylstannyloxypyrimidin-4-yl)oxy-trimethylstannane |
InChI |
InChI=1S/C4H3FN2O2.6CH3.2Sn/c5-2-1-6-4(9)7-3(2)8;;;;;;;;/h1H,(H2,6,7,8,9);6*1H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
SGYKKXGXUZLAON-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(C)OC1=NC(=NC=C1F)O[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


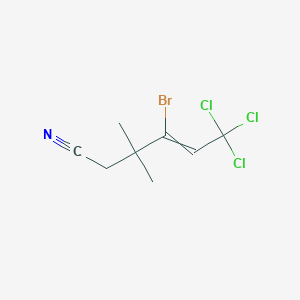

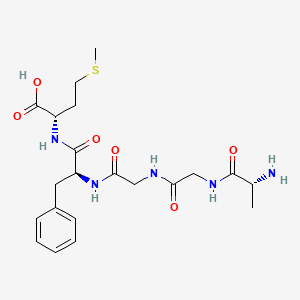
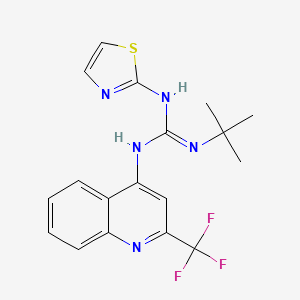

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
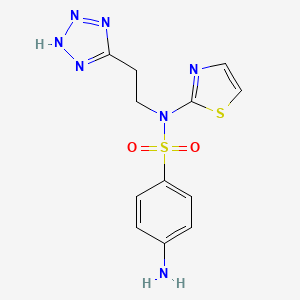
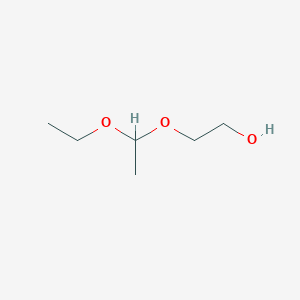
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)


